molecular formula C12H11N3O2S B11857094 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione

7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione

Cat. No.: B11857094
M. Wt: 261.30 g/mol
InChI Key: WYSGEQLCLIWXTH-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused ring system that includes both pyrimidine and indole moieties. The presence of methoxy groups at positions 7 and 8, along with a thione group at position 4, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione typically involves the annulation of a pyrimidine ring to an indole derivative. One common method includes the use of 2-aminoindoles as starting materials, which undergo a series of reactions including cyclization and functional group modifications . The reaction conditions often involve the use of catalysts such as ytterbium and reagents like benzoyl chlorides and terminal alkynes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the parent compound.

Scientific Research Applications

7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione

InChI

InChI=1S/C12H11N3O2S/c1-16-8-3-6-7(4-9(8)17-2)15-11-10(6)13-5-14-12(11)18/h3-5,15H,1-2H3,(H,13,14,18)

InChI Key

WYSGEQLCLIWXTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=S)N=CN3)OC

Origin of Product

United States

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